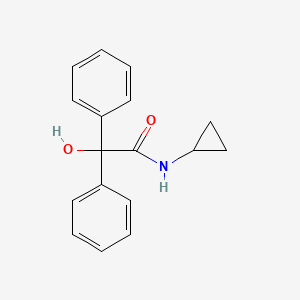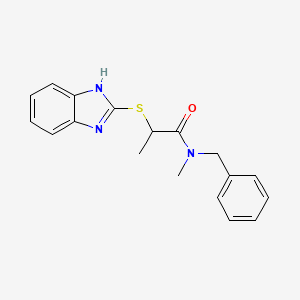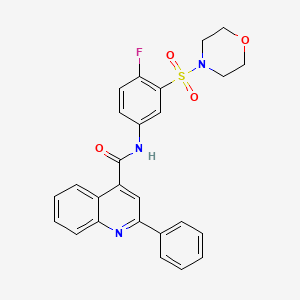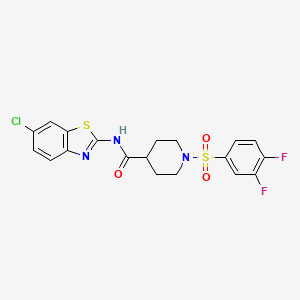
N-(6-morpholin-4-ylpyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-morpholin-4-ylpyridin-3-yl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyridine derivative that has been synthesized using different methods.
作用机制
The mechanism of action of MPA is not fully understood. However, studies have suggested that MPA may act by inhibiting the activity of enzymes involved in various biological processes, including inflammation, cancer cell proliferation, and fungal growth. MPA may also act by modulating the activity of certain receptors in the brain.
Biochemical and physiological effects:
MPA has been shown to have various biochemical and physiological effects. In vitro studies have suggested that MPA may inhibit the growth of cancer cells and fungi. MPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of MPA is its relatively simple synthesis, which makes it easily accessible for laboratory experiments. MPA is also stable under normal laboratory conditions. However, one of the limitations of MPA is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on MPA. One area of research is the development of novel drugs based on the MPA scaffold. Another area of research is the investigation of the potential of MPA as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the use of MPA as a corrosion inhibitor in industrial applications is an area of research that has gained interest in recent years. Further studies are needed to fully understand the mechanism of action of MPA and its potential applications in various fields.
Conclusion:
In conclusion, MPA is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPA has been synthesized using different methods and has been extensively studied for its potential as an anticancer, anti-inflammatory, and antifungal agent. MPA has also been investigated for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. The future directions for the research on MPA include the development of novel drugs based on the MPA scaffold, investigation of its potential as a neuroprotective agent, and its use as a corrosion inhibitor in industrial applications.
合成方法
MPA can be synthesized using different methods, including the reaction of 3-bromopyridine with morpholine and subsequent acetylation of the resulting product. Another method involves the reaction of 3-chloropyridine with morpholine followed by acetylation. The synthesis of MPA is relatively simple and can be achieved using standard laboratory techniques.
科学研究应用
MPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MPA has been investigated for its anticancer, anti-inflammatory, and antifungal properties. MPA has also been studied for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. In drug discovery, MPA has been used as a scaffold for the design of novel drugs. In material science, MPA has been investigated for its potential as a corrosion inhibitor.
属性
IUPAC Name |
N-(6-morpholin-4-ylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9(15)13-10-2-3-11(12-8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGRDXYBHYHFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)

![5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)
![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)
![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)

![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)

![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)

